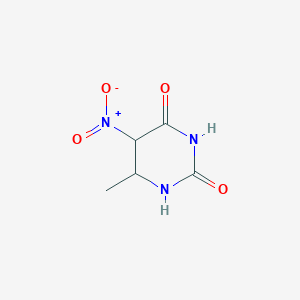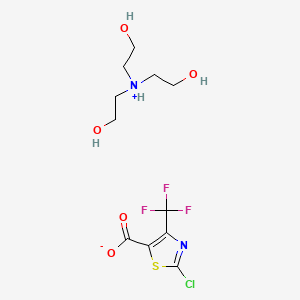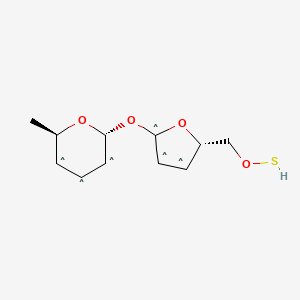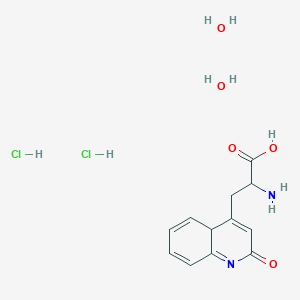
6-Methyl-5-nitro-1,3-diazinane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-5-nitro-1,3-diazinane-2,4-dione: is a nitrogen-containing heterocyclic compound It belongs to the class of diazinanes, which are characterized by a six-membered ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-5-nitro-1,3-diazinane-2,4-dione typically involves the nitration of 6-Methyl-1,3-diazinane-2,4-dione. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The reaction mixture is maintained at a low temperature to prevent decomposition and to ensure the selective nitration of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors are often used to maintain precise control over temperature and reaction time, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methyl-5-nitro-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Substitution: Sodium hydroxide (NaOH), various nucleophiles.
Major Products Formed:
Reduction: 6-Methyl-5-amino-1,3-diazinane-2,4-dione.
Oxidation: Corresponding oxides and hydroxides.
Substitution: Various substituted diazinane derivatives.
Applications De Recherche Scientifique
Chemistry: 6-Methyl-5-nitro-1,3-diazinane-2,4-dione is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is used in the development of new antibiotics and antifungal agents.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting specific enzymes and receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymer additives.
Mécanisme D'action
The mechanism of action of 6-Methyl-5-nitro-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antifungal effects. The compound can also inhibit specific enzymes by binding to their active sites, thereby disrupting their normal function.
Comparaison Avec Des Composés Similaires
- 5-Methyl-5-nitro-1,3-diazinane-2,4-dione
- 6-Hydroxy-5-methyl-1,3-diazinane-2,4-dione
- 6-Methoxy-5-methyl-1,3-diazinane-2,4-dione
Comparison: 6-Methyl-5-nitro-1,3-diazinane-2,4-dione is unique due to the presence of both a methyl and a nitro group, which confer distinct chemical properties. Compared to its analogs, it exhibits different reactivity and biological activity, making it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C5H7N3O4 |
|---|---|
Poids moléculaire |
173.13 g/mol |
Nom IUPAC |
6-methyl-5-nitro-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H7N3O4/c1-2-3(8(11)12)4(9)7-5(10)6-2/h2-3H,1H3,(H2,6,7,9,10) |
Clé InChI |
VVRAXLATIMZXHI-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(=O)NC(=O)N1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![B-[4-[[(2-methylphenyl)amino]sulfonyl]phenyl]Boronic acid](/img/structure/B12337502.png)






![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B12337548.png)

![(3R)-3-Amino-3-[4-(methylethyl)phenyl]propanoic acid](/img/structure/B12337558.png)


![Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12337578.png)

